molecular formula C28H30N2O4 B10927627 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole

Cat. No.: B10927627
M. Wt: 458.5 g/mol
InChI Key: KJOBILBAJLALNV-UHFFFAOYSA-N
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Description

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two 3,4-dimethoxyphenyl groups, a methyl group, and a 2-methylbenzyl group attached to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method is the reaction of 3,4-dimethoxyphenylhydrazine with 1-(2-methylbenzyl)-3,5-dimethyl-1,3-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the aromatic rings, resulting in the formation of partially or fully reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal properties are explored in the context of anti-inflammatory, anticancer, and antimicrobial activities. Researchers investigate its ability to modulate specific biological pathways and its efficacy in preclinical models.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by interacting with receptor proteins. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

    3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole: Lacks the 2-methylbenzyl group, resulting in different chemical and biological properties.

    3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole: Contains a 4-methylbenzyl group instead of a 2-methylbenzyl group, leading to variations in its reactivity and interactions.

    3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(2-chlorobenzyl)-1H-pyrazole: The presence of a chlorine atom in the benzyl group can significantly alter the compound’s chemical behavior and biological activity.

Uniqueness: The presence of the 2-methylbenzyl group in 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(2-methylbenzyl)-1H-pyrazole imparts unique steric and electronic properties to the compound. This structural feature can influence its reactivity, binding affinity to biological targets, and overall biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(2-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C28H30N2O4/c1-18-9-7-8-10-22(18)17-30-28(21-12-14-24(32-4)26(16-21)34-6)19(2)27(29-30)20-11-13-23(31-3)25(15-20)33-5/h7-16H,17H2,1-6H3

InChI Key

KJOBILBAJLALNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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